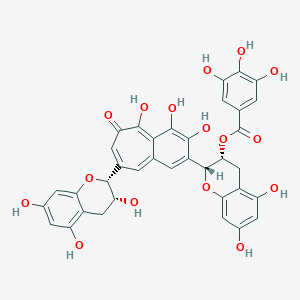

Theaflavin 3'-gallate

Descripción

Propiedades

Número CAS |

28543-07-9 |

|---|---|

Fórmula molecular |

C36H28O16 |

Peso molecular |

716.6 g/mol |

Nombre IUPAC |

[(2R,3R)-5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-1-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C36H28O16/c37-14-5-20(39)18-10-26(45)34(50-27(18)7-14)12-1-16-17(9-25(44)33(48)30(16)32(47)24(43)2-12)35-29(11-19-21(40)6-15(38)8-28(19)51-35)52-36(49)13-3-22(41)31(46)23(42)4-13/h1-9,26,29,34-35,37-42,44-46,48H,10-11H2,(H,43,47)/t26-,29-,34-,35-/m1/s1 |

Clave InChI |

GPLOTACQBREROW-WQLSNUALSA-N |

SMILES isomérico |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)O |

SMILES canónico |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of Theaflavin 3'-gallate from Catechins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavins are a class of polyphenolic compounds responsible for the characteristic orange-red color and brisk taste of black tea.[1][2] Formed during the enzymatic oxidation (fermentation) of fresh tea leaves (Camellia sinensis), these compounds have garnered significant interest in the pharmaceutical and nutraceutical industries for their potent antioxidant, anti-inflammatory, and other health-promoting properties.[3][4] Among the major theaflavins, Theaflavin (B1682790) 3'-gallate (TF-2B) is a key bioactive component.

This technical guide provides an in-depth overview of the core biosynthetic pathway of Theaflavin 3'-gallate from its catechin (B1668976) precursors. It details the enzymatic mechanisms, presents quantitative data from in vitro studies, outlines relevant experimental protocols, and provides visual diagrams of the key processes to support research and development efforts.

Core Biosynthetic Pathway

The formation of Theaflavin 3'-gallate is an oxidative coupling reaction involving two specific catechin precursors: (-)-epicatechin (B1671481) (EC) and (-)-epigallocatechin (B1671488) gallate (EGCG) .[1] This conversion is not a direct, single-step reaction but a multi-stage process primarily catalyzed by endogenous tea leaf enzymes, namely Polyphenol Oxidase (PPO) and Peroxidase (POD) .[5][6][7]

Enzymatic Oxidation to Ortho-quinones

The initial and rate-limiting step is the enzymatic oxidation of the catechin B-rings to form highly reactive ortho-quinones.[6][8]

-

Polyphenol Oxidase (PPO): PPO, a copper-containing enzyme also known as catechol oxidase, catalyzes the oxidation of the catechol-type B-ring of EC and the pyrogallol-type B-ring of EGCG into their corresponding ortho-quinones in the presence of molecular oxygen.[8][9]

-

Peroxidase (POD): POD can also catalyze this oxidation, but it requires the presence of hydrogen peroxide (H₂O₂).[6] Interestingly, H₂O₂ can be generated as a byproduct of the PPO-catalyzed oxidation of catechins, suggesting a synergistic role for both enzymes in theaflavin formation.[10][11]

The primary oxidation is believed to first convert the B-rings of catechins into highly reactive ortho-quinones.[6]

Condensation and Benzotropolone Ring Formation

Once formed, the ortho-quinones undergo a series of non-enzymatic reactions:

-

Coupling: The EC-quinone and EGCG-quinone molecules couple. This involves a Michael addition of the gallocatechin quinone to the catechin quinone.[5]

-

Rearrangement & Oxidation: The coupled intermediate undergoes further oxidation, rearrangement, and decarboxylation to form the stable seven-membered benzotropolone skeleton that is the core structure of all theaflavins.[5][6]

The specific pairing of EC and EGCG results in the formation of Theaflavin 3'-gallate. Other combinations of the four major tea catechins (EC, EGC, ECG, EGCG) produce the other primary theaflavins (TF-1, TF-2A, and TF-3).[6]

Visualization of Biosynthetic Pathway

The following diagram illustrates the enzymatic conversion of epicatechin and epigallocatechin gallate into Theaflavin 3'-gallate.

Caption: PPO/POD-catalyzed oxidation of catechins to form Theaflavin 3'-gallate.

Quantitative Data Summary

The efficiency of Theaflavin 3'-gallate biosynthesis is influenced by various factors including enzyme source, substrate concentration, pH, and temperature. The following tables summarize key quantitative data from relevant studies.

Table 1: Enzyme Kinetic Parameters for Tea PPO

Kinetic studies help characterize the affinity of polyphenol oxidase for different catechin substrates. A lower Michaelis constant (Km) indicates higher enzyme affinity.

| Substrate | Km (mM) | Vm (U/min/mL) | Vm/Km (Specificity Constant) |

| Catechol | 243.2 | 28835 | 118.6 |

| 4-Methylcatechol | 127.8 | 54140 | 423.6 |

| Pyrogallol | 3113.4 | 78988 | 25.4 |

| Data adapted from a study on PPO extracted from Camellia sinensis leaves.[12] Note: While specific data for EC and EGCG were not in this source, it illustrates the enzyme's varying affinity for different phenolic structures. Epicatechin has been shown to be an excellent substrate for PPO.[13] |

Table 2: Influence of pH on Theaflavin Formation

The pH of the reaction medium significantly impacts both enzyme activity and the stability of the formed theaflavins.

| Enzyme Preparation | Reaction pH | Relative Theaflavin Content | Observation |

| Crude Tea PPO | 4.5 | Higher | Increased TF levels are observed at a lower pH.[10][11] |

| Crude Tea PPO | 5.5 | Lower | Normal pH of macerated tea leaves.[10][11] |

| Purified Tea PPO | 4.5 | Lower | The trend is reversed with purified PPO.[10][11] |

| Purified Tea PPO | 5.5 | Higher | Optimum pH for PPO activity leads to more TF formation.[10][11] |

| This suggests that at pH 5.5, POD present in crude extracts may degrade theaflavins using the H₂O₂ generated by PPO, leading to lower net accumulation.[10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the in vitro synthesis and analysis of Theaflavin 3'-gallate.

Protocol for Extraction and Purification of Tea Polyphenol Oxidase (PPO)

This protocol describes a general method for isolating PPO from fresh tea leaves.

-

Homogenization: Homogenize 100g of fresh, young tea leaves in 200 mL of cold (4°C) 0.1 M phosphate (B84403) buffer (pH 7.0) containing 10 mM ascorbic acid and 1% Triton X-100 to prevent phenolic oxidation and aid extraction.

-

Filtration & Centrifugation: Filter the homogenate through cheesecloth and centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C.

-

Ammonium (B1175870) Sulfate Precipitation: Subject the supernatant to fractional precipitation with ammonium sulfate. The protein fraction precipitating between 30-80% saturation typically contains the highest PPO activity.

-

Dialysis: Redissolve the precipitate in a minimal volume of 0.05 M phosphate buffer (pH 7.0) and dialyze extensively against the same buffer to remove ammonium sulfate.

-

Chromatography: For further purification, apply the dialyzed enzyme solution to an ion-exchange chromatography column (e.g., DEAE-Sephacel) and elute with a linear gradient of NaCl (0-1.0 M) in the same buffer. Collect fractions and assay for PPO activity.

Protocol for In Vitro Enzymatic Synthesis of Theaflavins

This protocol outlines a model system for synthesizing theaflavins using purified catechins and enzyme preparations.[14][15]

-

Substrate Preparation: Prepare a solution containing equimolar concentrations of (-)-epicatechin (EC) and (-)-epigallocatechin gallate (EGCG) in a 0.1 M citrate-phosphate buffer (pH can be varied, e.g., 4.5-5.5, to study its effect).[14] A typical starting concentration is 2-5 mM for each catechin.[14]

-

Enzyme Addition: Add the purified PPO enzyme solution (or a crude enzyme extract) to the substrate mixture to initiate the reaction. The amount of enzyme added should be optimized for the desired reaction rate. If using peroxidase, add horseradish peroxidase (POD) and a controlled amount of H₂O₂.[4][15]

-

Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 25-35°C) with continuous shaking or stirring to ensure adequate aeration (oxygen is a substrate for PPO).[14]

-

Reaction Termination: Monitor the reaction over time. Terminate the reaction at desired time points by adding a denaturing agent like perchloric acid or by rapid heating.

-

Analysis: Centrifuge the terminated reaction mixture to remove precipitated proteins. Analyze the supernatant for theaflavin content using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV-Vis detector (typically monitoring at 380 nm for theaflavins).

Workflow Visualization

The following diagram illustrates a typical experimental workflow for the enzymatic synthesis and analysis of Theaflavin 3'-gallate.

Caption: General workflow for enzymatic synthesis and analysis of theaflavins.

Conclusion

The biosynthesis of Theaflavin 3'-gallate is a complex process initiated by the enzymatic oxidation of its catechin precursors, EC and EGCG, followed by spontaneous condensation and rearrangement. Both Polyphenol Oxidase and Peroxidase are key to the initial oxidative step. A thorough understanding of the reaction mechanism, enzyme kinetics, and optimal reaction conditions is critical for developing efficient in vitro synthesis methods. Such methods are essential for producing high-purity theaflavins in quantities sufficient for advanced pharmacological studies and potential drug development, overcoming the low yields associated with direct extraction from black tea.[3][5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Theaflavins and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic Oxidation of Tea Catechins and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. foodandnutritionresearch.net [foodandnutritionresearch.net]

- 8. benchchem.com [benchchem.com]

- 9. Catechol oxidase - Wikipedia [en.wikipedia.org]

- 10. Role of polyphenol oxidase and peroxidase in the generation of black tea theaflavins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ijhssi.org [ijhssi.org]

- 13. Kinetic characterization of the enzymatic and chemical oxidation of the catechins in green tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Study on the Synthesis of Theaflavin-3,3′-Digallate Catalyzed by Escherichia coli Expressing Tea Tree Polyphenol Oxidase Isozymes and Its Enzymatic Solution | MDPI [mdpi.com]

- 15. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

An In-depth Technical Guide to Theaflavin 3'-Gallate: Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Theaflavin (B1682790) 3'-gallate, a key polyphenolic compound, is a significant bioactive component found predominantly in black tea. As a member of the theaflavin family, it is formed during the enzymatic oxidation of catechins when fresh green tea leaves are processed into black tea. This guide provides a comprehensive overview of its natural origins, biosynthesis, and detailed methodologies for its extraction and purification, tailored for a scientific audience.

Natural Sources and Biosynthesis

Theaflavin 3'-gallate is not naturally present in fresh tea leaves but is synthesized during the manufacturing process of black tea. Theaflavins, including Theaflavin 3'-gallate, are formed from the catechins present in green tea leaves through the action of enzymes like polyphenol oxidase and peroxidase during fermentation.[1][2] These compounds are the primary red pigments in black tea and contribute significantly to its characteristic taste and color.[3][4] The main theaflavins found in black tea are theaflavin (TF1), theaflavin-3-gallate (B192532) (TF2A), theaflavin-3'-gallate (TF2B), and theaflavin-3,3'-digallate (B1259011) (TFDG).[5][6]

The biosynthesis of theaflavins involves the oxidative coupling of two different catechin (B1668976) molecules.[7] Specifically, Theaflavin 3'-gallate (Theaflavin-3'-monogallate or TF2B) is formed from the enzymatic oxidation of Epicatechin (EC) and Epigallocatechin-3-gallate (EGCG).[8] The concentration of theaflavins in black tea typically ranges from 2% to 6% of the dry weight of solids in the brewed beverage.[1][7]

dot graph "Theaflavin_3_Gallate_Biosynthesis" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#FFFFFF", label="Biosynthesis of Theaflavin 3'-Gallate", fontcolor="#202124", fontsize=16, labelloc=t, pad="0.5"]; node [shape=box, style="filled", margin="0.2,0.1"]; edge [color="#5F6368"];

// Reactants EGCG [label="Epigallocatechin-3-gallate\n(from Green Tea Leaf)", fillcolor="#FBBC05", fontcolor="#202124"]; EC [label="Epicatechin\n(from Green Tea Leaf)", fillcolor="#FBBC05", fontcolor="#202124"];

// Process Oxidation [label="Enzymatic Oxidation\n(Polyphenol Oxidase,\nPeroxidase)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product TF3G [label="Theaflavin 3'-gallate\n(TF2B)", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections {EGCG, EC} -> Oxidation [arrowhead=none]; Oxidation -> TF3G; } caption { content: "Diagram of Theaflavin 3'-gallate biosynthesis." }

The concentration of Theaflavin 3'-gallate can vary depending on the tea variety and processing conditions. The following table summarizes the content found in different black tea infusions.

| Tea Variety | Theaflavin 3'-gallate (TF3'G) Content (μg/mL in 5% infusion) | Reference |

| Assam Black Tea | 37.1 ± 4.1 | [8] |

| Darjeeling Black Tea | 11.5 ± 4.1 | [8] |

Extraction Methodologies

Extracting Theaflavin 3'-gallate and other theaflavins from black tea is a multi-step process that typically involves solvent extraction followed by various purification techniques. The low concentration of these compounds in black tea makes efficient extraction and purification challenging.[2]

A common workflow for isolating theaflavins begins with a hot water or aqueous-organic solvent extraction from black tea leaves, followed by liquid-liquid partitioning and chromatographic separation to isolate the individual theaflavin derivatives.

dot graph "Extraction_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#FFFFFF", label="General Workflow for Theaflavin 3'-Gallate Extraction", fontcolor="#202124", fontsize=16, labelloc=t, pad="0.5", maxWidth="760"]; node [shape=box, style="filled,rounded", fontname="Arial"]; edge [color="#5F6368"];

// Nodes A [label="Black Tea Material\n(Ground Leaves)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Solvent Extraction\n(e.g., Aqueous Ethanol, Ethyl Acetate)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Filtration / Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Crude Extract\n(Aqueous Phase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Liquid-Liquid Partitioning\n(e.g., with Ethyl Acetate)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Organic Phase\n(Enriched Theaflavins)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Solvent Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Purification\n(e.g., Column Chromatography, HSCCC, HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Isolated Theaflavin 3'-gallate", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I; } caption { content: "A general workflow for the extraction and purification of Theaflavin 3'-gallate." }

Protocol 1: Modified Roberts and Myers Method

This protocol is a classic method for the extraction of a crude theaflavin mixture.[9]

-

Initial Extraction: Add 100 g of black tea to 2.5 L of water and boil for 5 minutes. Filter the mixture.

-

Precipitation: Cool the filtrate to below 30°C and add 20 ml of concentrated sulfuric acid to form a precipitate. Allow the mixture to stand in a cool, dark place overnight.

-

Separation: Centrifuge the mixture at 500 x g for 10 minutes to separate the precipitate from the aqueous portion.

-

Solvent Partitioning: Resuspend the wet precipitate in approximately 200 ml of water and perform four successive extractions with 150 ml of ethyl acetate (B1210297), centrifuging at 500 x g for 10 minutes after each extraction.

-

Washing: Combine the ethyl acetate extracts and wash with 150 ml of 2.5% NaHCO₃, followed by a wash with 0.1 M sulfuric acid. Centrifuge after each wash to remove the aqueous layer.

-

Concentration: Evaporate the ethyl acetate extracts to dryness under reduced pressure.

-

Final Precipitation: Reconstitute the dry extract in 10 ml of acetone (B3395972) and then precipitate the theaflavins by adding 80 ml of chloroform. Collect the precipitate by centrifugation at 6500 x g for 5 minutes.

Protocol 2: Aqueous Ethanol and Ethyl Acetate Extraction

This method uses a safer solvent system for the initial extraction.[10]

-

Initial Extraction: Mix 5 g of ground black tea with 50 mL of 30% aqueous ethanol. Stir the mixture at 70°C for 25 minutes.

-

Filtration and Re-extraction: Filter the mixture and re-extract the residue using the same procedure.

-

Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Solvent Partitioning: Partition the concentrate twice with equal volumes of ethyl acetate.

-

Final Preparation: Combine the ethyl acetate layers, concentrate, and exchange the solvent with ultrapure water for further purification.

Following crude extraction, advanced chromatographic techniques are necessary to isolate individual theaflavins like Theaflavin 3'-gallate.

-

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is an effective method for separating individual theaflavins.[11] A two-phase solvent system, such as hexane-ethyl acetate-methanol-water-acetic acid (1:5:1:5:0.25, v/v), can be used for elution.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC is crucial for both the purification and quantification of Theaflavin 3'-gallate.[12] A typical mobile phase for analytical HPLC consists of acetonitrile (B52724), ethyl acetate, and 0.05% phosphoric acid (21:3:76 ratio).[9] For preparative HPLC, a gradient of water and acetonitrile is often employed on a C18 column.[10]

The following table provides a summary of yields from a specific extraction method.

| Tea Variety (Raw Material) | Extraction Method | Yield of Four Theaflavins (per 100g fresh leaves) | Reference |

| Yabukita (shaken) | Water extraction, milling, shaking for 30 min | 462 mg | [13] |

| Benifuuki (shaken) | Water extraction, milling, shaking for 5 min | 447 mg | [13] |

| Yabukita (standing) | Water extraction, milling, standing for 120 hrs | 850 mg (Theaflavin only) | [13] |

Note: The yields can vary significantly based on the specific tea cultivar, harvest time, and precise extraction conditions.

References

- 1. Synthesis of Theaflavins and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Theaflavins and Their Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Research progress on theaflavins: efficacy, formation, and preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous Determination of Black Tea-Derived Catechins and Theaflavins in Tissues of Tea Consuming Animals Using Ultra-Performance Liquid-Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]

- 9. An in vitro study of theaflavins extracted from black tea to neutralize bovine rotavirus and bovine coronavirus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells [mdpi.com]

- 11. Preparative isolation and purification of theaflavins and catechins by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP2192844A1 - Process for extracting theaflavins from tea - Google Patents [patents.google.com]

- 13. US20110059215A1 - Manufacturing method for theaflavins using raw tea leaves - Google Patents [patents.google.com]

Theaflavin 3'-gallate: A Deep Dive into its Antioxidant Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Theaflavin (B1682790) 3'-gallate (TF3'G), a prominent polyphenol in black tea, exhibits potent antioxidant properties through a multi-faceted mechanism. This technical guide provides an in-depth exploration of its core antioxidant activities, including direct radical scavenging, metal chelation, and the modulation of endogenous antioxidant pathways. Quantitative data from various in vitro assays are presented in structured tables for clear comparison, and detailed experimental protocols are provided to facilitate reproducibility. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the complex processes involved in the antioxidant action of Theaflavin 3'-gallate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this natural compound.

Core Antioxidant Mechanisms of Theaflavin 3'-gallate

Theaflavin 3'-gallate, a benzotropolone derivative formed during the enzymatic oxidation of catechins in tea fermentation, demonstrates significant antioxidant activity.[1] Its chemical structure, rich in hydroxyl groups, is fundamental to its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] The antioxidant mechanism of Theaflavin 3'-gallate is not limited to a single mode of action but rather a combination of direct and indirect pathways.

Direct Radical Scavenging Activity

Theaflavin 3'-gallate is an efficient scavenger of a wide array of free radicals. This direct antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to unstable radical species, thereby neutralizing them and terminating damaging chain reactions.[2] The presence of the galloyl moiety at the 3' position significantly enhances its radical scavenging capacity compared to other theaflavin derivatives without this group.[3]

Metal Ion Chelation

Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Theaflavin 3'-gallate possesses the ability to chelate these metal ions, sequestering them and preventing their participation in pro-oxidant reactions.[1][4] Spectroscopic studies have confirmed the formation of complexes between theaflavins and metal ions like iron and copper.[4]

Activation of the Nrf2-ARE Signaling Pathway

Beyond its direct antioxidant effects, Theaflavin 3'-gallate exerts a profound influence on endogenous antioxidant defense systems. It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3][5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like Theaflavin 3'-gallate, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.[6] This leads to an increased synthesis of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), thereby enhancing the cell's overall antioxidant capacity.[5][7]

Quantitative Antioxidant Activity Data

The antioxidant potency of Theaflavin 3'-gallate has been quantified in numerous studies using various in vitro assays. The following tables summarize the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Table 1: Radical Scavenging Activity of Theaflavin 3'-gallate (TF3'G / TF2B) and Related Compounds

| Compound/Derivative | Superoxide Radical (O₂⁻) Scavenging IC50 (µM) | Hydrogen Peroxide (H₂O₂) Scavenging IC50 (µM) | Hydroxyl Radical (·OH) Scavenging IC50 (µM) | Singlet Oxygen (¹O₂) Scavenging IC50 (µM) | DPPH Radical Scavenging Ability |

| Theaflavin 3'-gallate (TF2B) | 21.7 | 0.39[8] | 32.49 | 0.55[8] | Stronger than EGCG[9] |

| Theaflavin (TF1) | 14.50[8] | >10[8] | >100[8] | 0.69[8] | Weaker than EGCG[9] |

| Theaflavin 3-gallate (TF2A) | 26.7[8] | 0.45 | 38.60[8] | 0.87[8] | Similar to TF2B[4] |

| Theaflavin 3,3'-digallate (TF3) | 26.7[10] | 0.39[10] | 25.07[10] | 0.83[10] | Strongest among theaflavins[9] |

| (-)-Epigallocatechin gallate (EGCG) | 45.80[8] | >10[8] | 38.60[8] | 0.87[8] | Reference Compound |

Note: The nomenclature for Theaflavin 3'-gallate can vary in literature, with TF2B being a common alternative. The hierarchy of antioxidant reactivity for theaflavins is generally observed as: theaflavin digallate > 3'-monogallate = 3-monogallate > theaflavin.[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to assess the antioxidant activity of Theaflavin 3'-gallate.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol (B129727) or ethanol).

-

Theaflavin 3'-gallate stock solution of known concentration.

-

Methanol or ethanol (B145695).

-

96-well microplate or cuvettes.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a series of dilutions of Theaflavin 3'-gallate from the stock solution.

-

Add a fixed volume of the DPPH solution to each well or cuvette.

-

Add the different concentrations of Theaflavin 3'-gallate solution to the respective wells. A control containing only the solvent and DPPH solution is also prepared.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at approximately 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

-

The IC50 value is determined by plotting the scavenging percentage against the concentration of Theaflavin 3'-gallate.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore, which is reduced to its colorless neutral form.

-

Reagents and Materials:

-

ABTS solution (e.g., 7 mM).

-

Potassium persulfate solution (e.g., 2.45 mM).

-

Theaflavin 3'-gallate stock solution.

-

Phosphate-buffered saline (PBS) or ethanol.

-

96-well microplate or cuvettes.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare the ABTS•⁺ working solution by mixing the ABTS stock solution with the potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of Theaflavin 3'-gallate.

-

Add a small volume of the diluted Theaflavin 3'-gallate solutions to a larger volume of the diluted ABTS•⁺ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

Superoxide Radical (O₂⁻) Scavenging Assay

This assay measures the ability of an antioxidant to scavenge superoxide radicals, which can be generated by various enzymatic or non-enzymatic systems. A common method involves the pyrogallol (B1678534) auto-oxidation system.

-

Reagents and Materials:

-

Tris-HCl buffer (e.g., 50 mM, pH 8.2).

-

Pyrogallol solution (e.g., 3 mM in 10 mM HCl).

-

Theaflavin 3'-gallate stock solution.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a reaction mixture containing the Tris-HCl buffer and different concentrations of Theaflavin 3'-gallate.

-

Initiate the reaction by adding the pyrogallol solution.

-

Immediately measure the rate of increase in absorbance at a specific wavelength (e.g., 325 nm) over a set period.

-

The scavenging activity is calculated based on the inhibition of pyrogallol auto-oxidation.

-

The IC50 value is determined from the concentration-inhibition curve.

-

Hydrogen Peroxide (H₂O₂) Scavenging Assay

This assay determines the ability of a compound to scavenge hydrogen peroxide.

-

Reagents and Materials:

-

Hydrogen peroxide solution (e.g., 40 mM in phosphate (B84403) buffer, pH 7.4).

-

Theaflavin 3'-gallate stock solution.

-

Spectrophotometer.

-

-

Procedure:

-

Mix different concentrations of Theaflavin 3'-gallate with the hydrogen peroxide solution.

-

Incubate for a specific time (e.g., 10 minutes).

-

Measure the absorbance of the remaining hydrogen peroxide at a specific wavelength (e.g., 230 nm).

-

The percentage of H₂O₂ scavenging is calculated.

-

The IC50 value is determined from the dose-response curve.

-

Hydroxyl Radical (·OH) Scavenging Assay

This assay evaluates the capacity of an antioxidant to scavenge hydroxyl radicals, often generated by the Fenton reaction.

-

Reagents and Materials:

-

Phosphate buffer (e.g., 20 mM, pH 7.4).

-

FeSO₄ solution (e.g., 10 mM).

-

EDTA solution (e.g., 10 mM).

-

2-Deoxyribose solution (e.g., 10 mM).

-

H₂O₂ solution (e.g., 10 mM).

-

Theaflavin 3'-gallate stock solution.

-

Trichloroacetic acid (TCA) (e.g., 2.8% w/v).

-

Thiobarbituric acid (TBA) solution (e.g., 1% w/v in 50 mM NaOH).

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, FeSO₄, EDTA, 2-deoxyribose, and different concentrations of Theaflavin 3'-gallate.

-

Initiate the reaction by adding H₂O₂.

-

Incubate the mixture at 37°C for 1 hour.

-

Stop the reaction by adding TCA and TBA solutions.

-

Heat the mixture in a boiling water bath for 15 minutes to develop a pink color.

-

Cool the samples and measure the absorbance at 532 nm.

-

The scavenging activity is determined by the reduction in color formation.

-

The IC50 value is calculated from the concentration-inhibition curve.

-

Visualizing the Mechanisms and Protocols

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antioxidant properties of theaflavins and their gallate esters--radical scavengers or metal chelators? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Theaflavin Attenuates TBHP-Induced Endothelial Cells Oxidative Stress by Activating PI3K/AKT/Nrf2 and Accelerates Wound Healing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of the antioxidant effects of four main theaflavin derivatives through chemiluminescence and DNA damage analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radical-scavenging abilities and antioxidant properties of theaflavins and their gallate esters in H2O2-mediated oxidative damage system in the HPF-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

Theaflavin 3'-Gallate as a Pro-oxidant in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theaflavin 3'-gallate (TF3G), a polyphenol found in black tea, has emerged as a compound of interest in oncology research due to its paradoxical ability to act as a pro-oxidant in cancer cells. Unlike its antioxidant role in normal physiological conditions, TF3G can induce oxidative stress selectively in malignant cells, leading to apoptosis and inhibition of tumor growth. This technical guide provides an in-depth analysis of the pro-oxidant effects of TF3G in cancer cells, summarizing key quantitative data, detailing experimental protocols for assessing its activity, and visualizing the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of TF3G.

Introduction

Theaflavin 3'-gallate (TF3G), also referred to as Theaflavin-3-gallate (TF-2A), is a prominent bioactive constituent of black tea formed during the enzymatic oxidation of catechins. While polyphenols are typically lauded for their antioxidant properties, a growing body of evidence indicates that under certain conditions, particularly within the unique microenvironment of cancer cells, compounds like TF3G can exhibit potent pro-oxidant activity. This dual role is a key area of investigation for developing novel cancer therapies.

This guide focuses on the pro-oxidant mechanism of TF3G in cancer cells, a process characterized by the generation of reactive oxygen species (ROS), depletion of intracellular antioxidants, and the subsequent activation of cell death pathways. We will explore the quantitative effects of TF3G on cancer cell viability and the induction of oxidative stress, provide detailed methodologies for replicating key experiments, and illustrate the intricate signaling networks involved.

Quantitative Analysis of Theaflavin 3'-Gallate's Pro-oxidant Effects

The efficacy of Theaflavin 3'-gallate and its closely related derivatives, such as Theaflavin-3,3'-digallate (TF3), in inducing a pro-oxidant state in cancer cells has been quantified across various studies. The following tables summarize the key findings, including IC50 values and the extent of apoptosis induction.

Table 1: IC50 Values of Theaflavin Derivatives in Cancer and Normal Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Reference |

| Theaflavin 3'-gallate (TF2b) | A2780/CP70 | Ovarian Cancer | 17.2 | 24 | --INVALID-LINK-- |

| Theaflavin 3-gallate (TF2a) | A2780/CP70 | Ovarian Cancer | 18.1 | 24 | --INVALID-LINK-- |

| Theaflavin-3,3'-digallate (TF3) | A2780/CP70 | Ovarian Cancer | 23.81 | 24 | --INVALID-LINK--[1][2][3][4] |

| Theaflavin-3,3'-digallate (TF3) | IOSE-364 | Normal Ovarian | 59.58 | 24 | --INVALID-LINK--[1][2][3][4] |

| Theaflavin-3,3'-digallate (TF3) | MG63 | Osteosarcoma | Not specified | 24 | --INVALID-LINK-- |

| Theaflavin-3,3'-digallate (TF3) | HOS | Osteosarcoma | Not specified | 24 | --INVALID-LINK-- |

Table 2: Induction of Apoptosis by Theaflavin Derivatives in Cancer Cells

| Compound | Cell Line | Concentration (µM) | Apoptotic Cells (%) | Duration (h) | Reference |

| Theaflavin 3'-gallate (TF2b) | A2780/CP70 | 20 | ~25% (Annexin V+) | 24 | --INVALID-LINK-- |

| Theaflavin 3-gallate (TF2a) | A2780/CP70 | 20 | ~28% (Annexin V+) | 24 | --INVALID-LINK-- |

| Theaflavin-3,3'-digallate (TF3) | A2780/CP70 | 20 | ~30% (Annexin V+) | 24 | --INVALID-LINK--[1][2][3][4] |

| Theaflavin-3,3'-digallate (TF3) | MG63 | 160 | Significant increase | 24 | --INVALID-LINK-- |

| Theaflavin-3,3'-digallate (TF3) | HOS | 160 | Significant increase | 24 | --INVALID-LINK-- |

Core Mechanisms of Pro-oxidant Activity

The pro-oxidant effects of Theaflavin 3'-gallate in cancer cells are primarily driven by two interconnected mechanisms: the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione (B108866) (GSH).

Generation of Reactive Oxygen Species (ROS)

TF3G has been shown to generate ROS, including hydrogen peroxide (H₂O₂) and superoxide (B77818) anions (O₂⁻), both in cell-free systems and within cancer cells.[1][5] This ROS production is a critical initiating event in the cascade leading to oxidative stress and subsequent cell death.

Depletion of Glutathione (GSH)

Glutathione is a crucial intracellular antioxidant that protects cells from oxidative damage. TF3G has been observed to directly react with and deplete the cellular pool of reduced glutathione (GSH).[5] This depletion is more pronounced in cancer cells compared to normal cells, rendering them more susceptible to oxidative damage. The potentiation of TF3G's toxicity in the presence of GSH depleting agents further underscores the importance of this mechanism.[5]

Signaling Pathways Modulated by Theaflavin 3'-Gallate-Induced Oxidative Stress

The oxidative stress induced by Theaflavin 3'-gallate triggers a complex network of signaling pathways that ultimately converge on apoptosis and cell cycle arrest.

Mitogen-Activated Protein Kinase (MAPK) Pathway

TF3G-induced ROS can activate the MAPK signaling cascade, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. The activation of these pathways plays a crucial role in mediating the apoptotic response to oxidative stress.

Caption: MAPK signaling pathway activated by TF3G-induced ROS.

Akt/MDM2/p53 Pathway

TF3G can also modulate the Akt/MDM2/p53 signaling axis. By inhibiting the phosphorylation of Akt, TF3G can prevent the MDM2-mediated degradation of the tumor suppressor protein p53. The resulting accumulation and activation of p53 can lead to cell cycle arrest and apoptosis.[1][2][3][4]

Caption: Akt/MDM2/p53 pathway modulation by Theaflavin 3'-gallate.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the pro-oxidant effects of Theaflavin 3'-gallate.

Cell Viability Assay (MTS Assay)

This protocol is adapted from Pan, H., et al. (2017).

-

Cell Seeding: Seed cancer cells (e.g., A2780/CP70) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Theaflavin 3'-gallate (e.g., 0, 5, 10, 20, 40 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the treatment wells.

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

-

MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Measurement of Intracellular ROS (DCFH-DA Assay)

This protocol is a generalized procedure based on common practices in the cited literature.

-

Cell Seeding: Seed cells in a 24-well plate or other suitable culture vessel and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentrations of Theaflavin 3'-gallate for the specified duration.

-

DCFH-DA Staining: Remove the treatment medium and wash the cells once with serum-free medium. Add 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution (typically 10-20 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with phosphate-buffered saline (PBS).

-

Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.

-

Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a fold change relative to the control group.

Caption: Experimental workflow for intracellular ROS detection using DCFH-DA.

Glutathione (GSH) Assay

This protocol is a generalized procedure based on commercially available kits and common methodologies.

-

Cell Lysis: After treatment with Theaflavin 3'-gallate, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., containing 0.1% Triton X-100 and 0.1 M phosphate (B84403) buffer).

-

Deproteinization: Deproteinize the cell lysates by adding an equal volume of 5% sulfosalicylic acid (SSA), incubating on ice for 10 minutes, and then centrifuging at 10,000 x g for 10 minutes at 4°C.

-

Assay Reaction: In a 96-well plate, add the deproteinized supernatant, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and glutathione reductase in a phosphate buffer containing NADPH.

-

Absorbance Measurement: Immediately measure the rate of color development (formation of 2-nitro-5-thiobenzoic acid) at 412 nm over several minutes using a microplate reader.

-

Quantification: Calculate the GSH concentration by comparing the rate of reaction to a standard curve generated with known concentrations of GSH.

-

Data Analysis: Normalize the GSH levels to the protein concentration of the cell lysate and express the results as a percentage of the control.

Caspase-3/7 Activity Assay

This protocol is based on the Caspase-Glo® 3/7 Assay from Promega and similar luminescence-based assays.

-

Cell Seeding and Treatment: Seed and treat cells with Theaflavin 3'-gallate in a white-walled 96-well plate as described for the cell viability assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

-

Data Analysis: Express the results as a fold change in caspase-3/7 activity relative to the vehicle-treated control.

Conclusion and Future Directions

Theaflavin 3'-gallate demonstrates significant potential as an anticancer agent through its pro-oxidant mechanism of action. By selectively inducing oxidative stress in cancer cells, TF3G can trigger apoptosis and inhibit tumor cell proliferation while exhibiting lower toxicity towards normal cells. The modulation of key signaling pathways such as the MAPK and Akt/p53 pathways further highlights its multifaceted anti-neoplastic properties.

For researchers and drug development professionals, the data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of Theaflavin 3'-gallate. Future research should focus on:

-

In vivo studies: Validating the pro-oxidant effects and anti-tumor efficacy of TF3G in animal models.

-

Combination therapies: Exploring the synergistic potential of TF3G with conventional chemotherapeutic agents.

-

Bioavailability and delivery: Developing strategies to enhance the bioavailability and targeted delivery of TF3G to tumor sites.

A deeper understanding of the pro-oxidant properties of Theaflavin 3'-gallate will be instrumental in harnessing its full potential in the fight against cancer.

References

- 1. Theaflavin-3, 3'-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Theaflavin-3, 3′-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Article 상세보기-AccessON [accesson.kisti.re.kr]

- 5. Theaflavin-3-gallate and theaflavin-3'-gallate, polyphenols in black tea with prooxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Theaflavin 3'-gallate: An In-depth Technical Guide on its Anticancer Mechanism of Action

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavin 3'-gallate (TF2b), a prominent polyphenol found in black tea, has garnered significant attention in oncological research for its potential as a chemopreventive and therapeutic agent. This document provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of Theaflavin 3'-gallate, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Anticancer Mechanisms

Theaflavin 3'-gallate exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting metastasis. These effects are orchestrated through the modulation of various critical signaling pathways within cancer cells.

Induction of Apoptosis

Theaflavin 3'-gallate has been shown to trigger apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: In human colorectal carcinoma HCT116 cells, an isomer of Theaflavin 3'-gallate, isoneoTF-3-G, was found to increase reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and caspase-3, culminating in apoptosis.[1] Similarly, in osteosarcoma cells, a related theaflavin, Theaflavin-3,3'-digallate (TF3), upregulates the expression of pro-apoptotic proteins like Bax and Bak1, while downregulating anti-apoptotic proteins such as Mcl-1 and survivin, leading to the activation of caspase-9 and caspase-3.[2][3]

-

Extrinsic Pathway: Studies on cisplatin-resistant ovarian cancer cells (A2780/CP70) have demonstrated that theaflavins can activate the extrinsic apoptotic pathway.[4] This involves the upregulation of death receptors like DR5 and the adaptor protein FADD, leading to the activation of caspase-8.[4]

Cell Cycle Arrest

Theaflavin 3'-gallate can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 or G2/M phases.

-

G1 Phase Arrest: In cisplatin-resistant ovarian cancer A2780/CP70 cells, Theaflavin 3'-gallate and its isomer Theaflavin-3-gallate (TF2a) have been shown to induce G1 cell cycle arrest.[5] This is achieved by downregulating the expression of key cell cycle proteins such as CDK2, CDK4, and Cyclin E1.[5] The induction of G1 arrest is often mediated through p53-dependent pathways, which can be activated by DNA damage via the ATM/Chk pathway.[5][6]

-

G2/M Phase Arrest: In other cancer cell types, such as prostate carcinoma PC-3 cells, theaflavins have been observed to induce G2/M arrest by modulating the expression of p21waf1/cip1, cdc25C, and cyclin B.[7] A related compound, Theaflavin-3, 3′-digallate (TF3), also induces G2 arrest in cisplatin-resistant ovarian cancer cells.[4][8]

Inhibition of Metastasis

Emerging evidence suggests that theaflavins can suppress tumor growth and metastasis. In hepatocellular carcinoma, theaflavins have been shown to block the STAT3 pathway, which is crucial for tumor progression and metastasis.[9]

Key Signaling Pathways Modulated by Theaflavin 3'-gallate

The anticancer activities of Theaflavin 3'-gallate are a consequence of its ability to interfere with multiple signaling pathways that are often dysregulated in cancer.

-

Akt/MDM2/p53 Pathway: In cisplatin-resistant ovarian cancer cells, Theaflavin-3, 3′-digallate (TF3) has been found to upregulate p53 expression by inactivating Akt and MDM2.[4][8] The tumor suppressor p53 plays a critical role in TF3-induced apoptosis and G2 cell cycle arrest.[4][8]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target of theaflavins. In some cancer cells, theaflavins can inhibit the MAPK pathway to suppress cell proliferation.[5] Conversely, in human osteosarcoma cells, Theaflavin-3,3′-digallate (TF3) can induce apoptosis and ferroptosis by triggering the ROS and MAPK signaling pathways.[10]

-

EGFR Signaling: Theaflavin-3, 3′-digallate (TF-3) has been shown to induce the down-regulation of the epidermal growth factor receptor (EGFR), a key driver of proliferation in many cancers.[11] This is achieved through EGFR ubiquitination and degradation, thereby inhibiting downstream signaling and anchorage-independent cell transformation.[11]

-

PKCδ/aSMase Pathway: In prostate cancer, Theaflavin-3,3'-digallate (TF-3) has been shown to inhibit cancer cell proliferation by regulating the PKCδ/aSMase signaling pathway, an effect dependent on the expression of the 67 kDa laminin (B1169045) receptor (67LR).[12][13][14]

Quantitative Data on Anticancer Activity

The potency of Theaflavin 3'-gallate and its related compounds varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness.

| Cancer Cell Line | Cancer Type | Theaflavin Compound | IC50 Value (µM) | Reference |

| A2780/CP70 | Cisplatin-Resistant Ovarian | Theaflavin-3, 3′-digallate (TF3) | 23.81 | [4][8] |

| IOSE-364 | Normal Ovarian | Theaflavin-3, 3′-digallate (TF3) | 59.58 | [4][8] |

| HCT116 | Human Colorectal Carcinoma | isoneoTF-3-G (isomer of TF-3-G) | 56.32 ± 0.34 | [1] |

| HCT116 | Human Colorectal Carcinoma | TF-3-G | 49.57 ± 0.54 | [1] |

| SPC-A-1 | Lung Adenocarcinoma | Theaflavin-3, 3′-digallate (TF3) | 4.78 | [15] |

| A431 | Epidermoid Carcinoma | Theaflavin 3,3'-digallate | 18 | [16] |

| HCT116 | Colon Carcinoma | Theaflavin 3,3'-digallate | 17.26 | [16] |

| KYSE 510 | Esophageal Squamous | Theaflavin 3,3'-digallate | 18 | [16] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the anticancer mechanisms of Theaflavin 3'-gallate.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[17]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[18]

-

Treatment: Treat cells with various concentrations of Theaflavin 3'-gallate and incubate for the desired period (e.g., 24-48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[19][20]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere (e.g., 5% CO2) until a purple precipitate is visible.[17][18]

-

Solubilization: Discard the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan (B1609692) crystals.[20][21]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[17] A reference wavelength of >650 nm can be used for background correction.[17]

Western Blotting

This technique is used to detect and quantify specific proteins in a sample.[22][23]

-

Sample Preparation: Lyse cells or tissues to release a mixture of proteins.

-

Gel Electrophoresis: Separate the proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]

-

Protein Transfer: Transfer the separated proteins from the gel to a solid membrane (e.g., nitrocellulose or PVDF).[22]

-

Blocking: Incubate the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, typically overnight at 4°C or for 1-2 hours at room temperature.[24]

-

Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) for 1-2 hours at room temperature.[24]

-

Signal Detection: Wash the membrane again and detect the signal using a chemiluminescent or fluorescent substrate.[24]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[25]

-

Cell Harvest and Fixation: Harvest cells (around 1x10^6) and wash with PBS. Fix the cells by slowly adding them to ice-cold 70% ethanol (B145695) while vortexing gently.[26] Store at 4°C for at least 30 minutes.[26]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[26]

-

RNase Treatment: Resuspend the cell pellet in PBS and add RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining.[26]

-

Propidium (B1200493) Iodide (PI) Staining: Add propidium iodide (PI) staining solution (e.g., 50 µg/mL) to the cells. PI is a fluorescent dye that binds to DNA.[25][26]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[25]

Visualizations of Signaling Pathways and Workflows

Theaflavin 3'-gallate Induced Apoptosis Pathways

Caption: Theaflavin 3'-gallate induces both intrinsic and extrinsic apoptosis pathways.

Theaflavin 3'-gallate and Cell Cycle Arrest Signaling

Caption: Signaling pathway for Theaflavin 3'-gallate-induced G1 cell cycle arrest.

Experimental Workflow for Western Blotting

Caption: A streamlined workflow of the Western Blotting protocol.

Conclusion

Theaflavin 3'-gallate demonstrates significant potential as an anticancer agent by modulating a network of signaling pathways that are fundamental to cancer cell survival and proliferation. Its ability to induce apoptosis, cause cell cycle arrest, and potentially inhibit metastasis makes it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational understanding of its mechanisms of action to aid researchers and drug development professionals in their ongoing efforts to combat cancer.

References

- 1. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells [mdpi.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Theaflavins - NutraPedia [nutrahacker.com]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 13. Theaflavin-3,3′-di-gallate represses prostate cancer by activating the PKCδ/aSMase signaling pathway through a 67 kDa laminin receptor - Food & Function (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. atcc.org [atcc.org]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. blog.championsoncology.com [blog.championsoncology.com]

- 23. medium.com [medium.com]

- 24. bosterbio.com [bosterbio.com]

- 25. Flow cytometry with PI staining | Abcam [abcam.com]

- 26. wp.uthscsa.edu [wp.uthscsa.edu]

Theaflavin 3'-gallate: A Technical Guide to its Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Theaflavin (B1682790) 3'-gallate (TF2B), a prominent polyphenol found in black tea, has emerged as a compound of significant interest in antiviral research. Derived from the enzymatic oxidation of catechins during the fermentation of tea leaves, this natural product has demonstrated considerable inhibitory activity against a range of pathogenic viruses. This document provides a comprehensive technical overview of the in vitro antiviral efficacy of Theaflavin 3'-gallate and its related compounds, focusing on Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Influenza A Virus (IAV), and Zika Virus (ZIKV). It consolidates quantitative data, details the experimental methodologies employed in key studies, and visualizes the mechanisms of action and experimental workflows. The evidence presented underscores the potential of Theaflavin 3'-gallate as a candidate for the development of novel antiviral therapeutics.

Antiviral Activity against SARS-CoV-2

Theaflavin 3'-gallate has been identified as a potent inhibitor of SARS-CoV-2 replication and entry. Its primary mechanism involves the direct inhibition of the viral main protease (Mpro or 3CLpro), an enzyme crucial for cleaving viral polyproteins into functional units, thereby halting viral replication.[1][2][3] Additionally, studies suggest it can interfere with the interaction between the viral spike protein's Receptor Binding Domain (RBD) and the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor, a critical step for viral entry.[4]

Quantitative Data: SARS-CoV-2 Inhibition

| Compound | Virus/Target | Cell Line | Assay Type | Metric | Value |

| Theaflavin 3'-gallate | SARS-CoV-2 Mpro | N/A (Biochemical) | Protease Inhibition | IC50 | 18.48 ± 1.29 µM[1][2][3] |

| Theaflavin 3'-gallate | SARS-CoV-2 (Indian/a3i clade/2020) | Vero | Viral Replication | % Reduction | 75% at 200 µM[1][3] |

| Theaflavin 3'-gallate | SARS-CoV-2 (Omicron EG.5.1 & HV.1) | 293T-ACE2 | ACE2-RBD Binding | Inhibition | Potent inhibition at 25 & 50 µg/mL[4] |

| 3-isotheaflavin-3-gallate (TF2B) | SARS-CoV 3CLpro | N/A (Biochemical) | Protease Inhibition | IC50 | 7 µM[5] |

| Theaflavin-3,3′-digallate (TF3) | SARS-CoV 3CLpro | N/A (Biochemical) | Protease Inhibition | IC50 | 9.5 µM[5] |

Mechanism of Action: Mpro Inhibition

Theaflavin 3'-gallate acts as a competitive inhibitor of the SARS-CoV-2 main protease (Mpro). Molecular docking and simulation studies reveal that it binds with high affinity to the active site of Mpro, interacting with key catalytic residues.[1][6] This binding prevents the protease from processing viral polyproteins, which is an essential step for viral replication and maturation.[1]

Caption: Mechanism of SARS-CoV-2 Mpro inhibition by Theaflavin 3'-gallate.

Experimental Protocols

2.3.1 SARS-CoV-2 Mpro Inhibition Assay [2]

-

Principle: A fluorescence resonance energy transfer (FRET)-based assay measures the cleavage of a specific substrate by Mpro. Inhibition is quantified by a reduction in fluorescence.

-

Reagents: Recombinant SARS-CoV-2 Mpro protein, a fluorogenic substrate peptide, Theaflavin 3'-gallate.

-

Procedure:

-

Recombinant Mpro protein was incubated with varying concentrations of Theaflavin 3'-gallate or a control (e.g., GC376) for a defined period (e.g., 30 minutes) at room temperature.[3]

-

The enzymatic reaction was initiated by adding the fluorogenic substrate.

-

Fluorescence intensity was measured over time using a plate reader.

-

The concentration of Theaflavin 3'-gallate that inhibited 50% of the Mpro activity (IC50) was calculated using non-linear regression analysis.[2]

-

2.3.2 In Vitro Antiviral Activity Assay (Vero Cells) [3]

-

Principle: Quantifies the reduction in viral replication in a cell culture model after treatment with the compound.

-

Cells and Virus: Vero E6 cells (African green monkey kidney) were used, as they are highly susceptible to SARS-CoV-2 infection. The SARS-CoV-2 isolate used was the Indian/a3i clade/2020.

-

Procedure:

-

Vero cells were seeded in culture plates and grown to confluence.

-

The cells were infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

After a viral adsorption period, the inoculum was removed, and the cells were treated with various concentrations of Theaflavin 3'-gallate (e.g., 50, 100, 150, 200 µM).[7]

-

After an incubation period (e.g., 24-48 hours), the cell supernatant was collected.

-

Viral RNA was extracted from the supernatant and quantified using quantitative reverse transcription PCR (qRT-PCR) targeting viral genes (e.g., N and E genes).[7]

-

The reduction in viral load was calculated relative to untreated, infected control cells.

-

Caption: Workflow for in vitro SARS-CoV-2 antiviral activity assay.

Antiviral Activity against Influenza A Virus (IAV)

Theaflavin 3'-gallate (TF2b) demonstrates significant antiviral and anti-inflammatory activity against multiple strains of influenza A virus.[8] Its mechanisms include inhibiting viral neuraminidase (NA) and hemagglutinin (HA), which are critical for viral entry and release, and modulating host inflammatory responses.[9][10]

Quantitative Data: IAV Inhibition

| Compound | Virus Strain(s) | Cell Line | Assay Type | Metric | Value |

| Theaflavin derivatives | A/PR/8/34(H1N1), A/Sydney/5/97(H3N2), B/Jiangsu/10/2003 | MDCK | Neuraminidase Inhibition | IC50 | 9.27 to 36.55 µg/mL[10] |

| Theaflavin 3'-gallate (TF2b) | H1N1-UI182, H1N1-PR8, H3N2, H5N1 | MDCK | CPE Reduction | Inhibition | Effective inhibition observed[8] |

| Theaflavin 3'-gallate (TF2b) | H1N1-UI182 (in vivo mouse model) | N/A | Survival Rate | % Improvement | 55.56% survival at 40 mg/kg/d[8] |

Mechanism of Action: Anti-Inflammatory Pathway

During IAV infection, excessive inflammation contributes significantly to lung pathology. Theaflavin 3'-gallate mitigates this by down-regulating the TLR4/MAPK/p38 signaling pathway.[8] This leads to a reduction in the expression of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) and chemokines, thereby alleviating virus-induced lung injury.[8]

Caption: Theaflavin 3'-gallate inhibits the IAV-induced TLR4/MAPK pathway.

Experimental Protocols

3.3.1 Cytopathic Effect (CPE) Reduction Assay [8]

-

Principle: Measures the ability of a compound to protect cells from virus-induced death or morphological changes.

-

Cells and Virus: Madin-Darby Canine Kidney (MDCK) cells were used with various IAV strains (e.g., H1N1, H3N2).

-

Procedure:

-

MDCK cells were seeded in 96-well plates.

-

Cells were infected with IAV.

-

The virus-infected cells were then treated with serial dilutions of Theaflavin 3'-gallate.

-

Control wells included uninfected cells, untreated infected cells, and cells treated with a known antiviral (e.g., Oseltamivir).

-

After incubation (e.g., 48-72 hours), cell viability was assessed using a colorimetric method such as the MTS assay.

-

The concentration that provides 50% protection (EC50) was calculated.

-

3.3.2 Neuraminidase (NA) Inhibition Assay [10]

-

Principle: Quantifies the inhibition of the viral NA enzyme, which is essential for the release of progeny virions from infected cells.

-

Reagents: Purified influenza virus, fluorogenic NA substrate (e.g., MUNANA), Theaflavin 3'-gallate.

-

Procedure:

-

The compound was pre-incubated with a standardized amount of influenza virus.

-

The reaction was initiated by adding the MUNANA substrate.

-

After incubation, the reaction was stopped, and the fluorescence of the released product was measured.

-

The IC50 value was determined by plotting the percentage of NA inhibition against the logarithm of the compound concentration.

-

Antiviral Activity against Zika Virus (ZIKV)

While most studies on ZIKV have focused on the closely related compound Theaflavin-3,3'-digallate (TF3), the findings are highly relevant. TF3 has been identified as a potent inhibitor of the ZIKV NS2B-NS3 protease (ZIKVpro), an enzyme critical for viral polyprotein processing and replication.[11][12] Given the structural similarity, Theaflavin 3'-gallate is also a promising candidate for ZIKV inhibition, though specific data is more limited.[13]

Quantitative Data: ZIKV Inhibition

| Compound | Virus/Target | Cell Line | Assay Type | Metric | Value |

| Theaflavin-3,3'-digallate (TF3/ZP10) | ZIKV NS2B-NS3 Protease | N/A (Biochemical) | Protease Inhibition | IC50 | 2.3 µM[11][12][14] |

| Theaflavin-3,3'-digallate (TF3/ZP10) | ZIKV Replication | Vero E6 | Plaque Reduction | EC50 | 7.65 µM[11][12][14] |

| Theaflavin 3'-gallate (TF2b) | ZIKV/Z16006 | BHK, Vero | Viral Replication | Inhibition | No significant effect observed in one study[13] |

| Theaflavin (TF1) | ZIKV/Z16006 | BHK, Vero | Viral Replication | Inhibition | Significant inhibition observed[13] |

Note: There is some conflicting data regarding the efficacy of TF2b against ZIKV, indicating a need for further research.

Experimental Protocols

4.2.1 ZIKV Protease (ZIKVpro) Inhibition Assay [11]

-

Principle: A fluorescence-based screening assay to identify inhibitors of the ZIKV NS2B-NS3 protease.

-

Procedure:

-

A library of compounds, including theaflavins, was screened.

-

Recombinant ZIKVpro was incubated with each compound.

-

A fluorogenic peptide substrate for the protease was added.

-

A decrease in the rate of substrate cleavage, measured by a change in fluorescence, indicated inhibitory activity.

-

Dose-response curves were generated to determine the IC50 value for active compounds like Theaflavin-3,3'-digallate.

-

4.2.2 Western Blot Analysis for Polyprotein Processing [14]

-

Principle: To visually confirm that the compound inhibits the cleavage of the viral polyprotein precursor in infected cells.

-

Procedure:

-

Vero E6 cells were infected with ZIKV and treated with the test compound (e.g., Theaflavin-3,3'-digallate).

-

After incubation, total cell lysates were collected.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was probed with antibodies specific to a viral protein (e.g., NS3).

-

An accumulation of unprocessed polyprotein precursor and a decrease in mature NS3 protein in treated cells, compared to controls, would confirm the inhibition of protease activity.

-

Conclusion and Future Directions

Theaflavin 3'-gallate, a natural polyphenol from black tea, exhibits broad-spectrum antiviral activity against several significant human viruses, including SARS-CoV-2 and Influenza A. Its multitargeted approach, involving the inhibition of essential viral enzymes like proteases and neuraminidase, interference with viral entry, and modulation of host inflammatory responses, makes it a compelling candidate for further drug development.

While in vitro data is robust, further research is required to:

-

Confirm the efficacy of Theaflavin 3'-gallate in in vivo animal models for various viral infections.

-

Investigate its pharmacokinetic and safety profiles.

-

Explore its potential in combination therapies with existing antiviral drugs to enhance efficacy and overcome resistance.

-

Clarify its activity against ZIKV and other flaviviruses.

The findings summarized in this guide provide a strong foundation for the continued exploration of Theaflavin 3'-gallate as a promising lead compound in the search for novel, broad-spectrum antiviral agents.

References

- 1. Theaflavin 3-gallate inhibits the main protease (Mpro) of SARS-CoV-2 and reduces its count in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Theaflavin 3-gallate inhibits the main protease (Mpro) of SARS-CoV-2 and reduces its count in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of SARS-CoV 3C-like Protease Activity by Theaflavin-3,3′-digallate (TF3) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory effects of theaflavin-3'-gallate during influenza virus infection through regulating the TLR4/MAPK/p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro anti-influenza virus and anti-inflammatory activities of theaflavin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Theaflavin-3,3’-Digallate as a Novel Zika Virus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Identification of Theaflavin-3,3’-Digallate as a Novel Zika Virus Protease Inhibitor [frontiersin.org]

- 13. Antiviral activity of theaflavins against Zika virus in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Theaflavin 3'-Gallate: A Technical Guide to its Anti-Inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of Theaflavin (B1682790) 3'-gallate (TF2B), a key polyphenol found in black tea. This document details the signaling pathways modulated by TF2B, presents quantitative data from relevant studies, and outlines typical experimental protocols for investigating its anti-inflammatory properties.

Core Anti-Inflammatory Signaling Pathways of Theaflavins

Theaflavins, including Theaflavin 3'-gallate, exert their anti-inflammatory effects by modulating several key signaling cascades. The primary pathways identified in the literature are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Evidence also suggests a role in modulating the Toll-like Receptor 4 (TLR4) signaling and the NLRP3 inflammasome. While much of the detailed mechanistic work has been conducted on the closely related Theaflavin 3,3'-digallate (TFDG), the available evidence indicates that Theaflavin 3'-gallate shares similar mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Theaflavins have been shown to potently inhibit this pathway.[1][2] The mechanism of inhibition involves preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][3] This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent initiation of pro-inflammatory gene transcription.[2][3] Specifically, Theaflavin 3,3'-digallate has been demonstrated to block the phosphorylation of IκBα and reduce the nuclear accumulation of the p65 and p50 subunits of NF-κB.[3]

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation. Theaflavins have been shown to inhibit the phosphorylation of key proteins in these pathways.[4][5][6] For instance, Theaflavin 3,3'-digallate has been shown to decrease the phosphorylation of Erk1/2 and MEK1/2.[4] A recent study demonstrated that Theaflavin 3'-gallate specifically exerts anti-inflammatory effects during influenza virus infection by regulating the TLR4/MAPK/p38 pathway.[7][8] This suggests that Theaflavin 3'-gallate can attenuate the inflammatory cascade by suppressing the activation of these critical kinases.

Quantitative Data on Anti-Inflammatory and Related Activities

The following tables summarize the available quantitative data for Theaflavin 3'-gallate and related theaflavins. It is important to note that much of the existing research has focused on Theaflavin 3,3'-digallate.

Table 1: In Vitro Anti-Inflammatory and Antioxidant Activity of Theaflavins

| Compound | Assay / Radical Scavenged | Model System | IC50 / Activity | Reference |

| Theaflavin 3'-gallate (TF2B) | Hydrogen Peroxide (H₂O₂) Scavenging | Chemical Assay | 0.39 µmol/L | [9] |

| Theaflavin 3'-gallate (TF2B) | Hydroxyl Radical (·OH) Scavenging | Chemical Assay | 29.81 µmol/L | [9] |

| Theaflavin 3,3'-digallate (TF3) | Hydrogen Peroxide (H₂O₂) Scavenging | Chemical Assay | 0.39 µmol/L | [9] |

| Theaflavin 3,3'-digallate (TF3) | Hydroxyl Radical (·OH) Scavenging | Chemical Assay | 25.07 µmol/L | [9] |

| Theaflavin 3-gallate (TF2A) | Hydrogen Peroxide (H₂O₂) Scavenging | Chemical Assay | 1.15 µmol/L | [9] |

| Theaflavin 3-gallate (TF2A) | Hydroxyl Radical (·OH) Scavenging | Chemical Assay | 34.25 µmol/L | [9] |

| Theaflavin (TF1) | Hydrogen Peroxide (H₂O₂) Scavenging | Chemical Assay | 1.29 µmol/L | [9] |

| Theaflavin (TF1) | Hydroxyl Radical (·OH) Scavenging | Chemical Assay | 82.50 µmol/L | [9] |

| (-)-epigallocatechin gallate (EGCG) | Hydrogen Peroxide (H₂O₂) Scavenging | Chemical Assay | 2.57 µmol/L | [9] |

| (-)-epigallocatechin gallate (EGCG) | Hydroxyl Radical (·OH) Scavenging | Chemical Assay | 45.80 µmol/L | [9] |

Table 2: Effects of Theaflavins on Pro-Inflammatory Mediators

| Compound | Cell Line / Model | Treatment | Effect | Reference |

| Theaflavin 3'-gallate | Influenza virus-infected mice | Not specified | Reduced pneumonia damage and lung inflammation | [8] |

| Theaflavin 3,3'-digallate | LPS-activated RAW 264.7 macrophages | Not specified | Potent inhibitor of NO generation and iNOS protein expression | [9] |

| Theaflavin 3,3'-digallate | Collagen-induced arthritis and acute lung injury models | Not specified | Significant reduction in TNF-α, IL-1β, and IL-6 expression | [9][10] |

| Theaflavin mixture (including 3'-gallate) | TPA-induced mouse ear edema | Topical application | Strongly inhibited edema | [11] |

| Theaflavin mixture (including 3'-gallate) | TPA-treated mouse ears | Topical application | Inhibited increase in IL-1β and IL-6 protein levels | [11] |

Experimental Protocols

The following are generalized experimental protocols for assessing the anti-inflammatory effects of Theaflavin 3'-gallate, based on methodologies reported for theaflavins.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1, differentiated into macrophages with PMA) are commonly used.

-